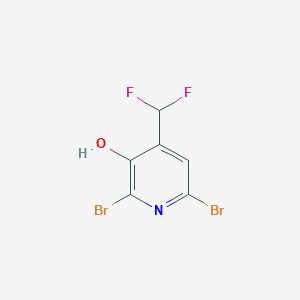
2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3Br2F2NO It is a derivative of pyridine, characterized by the presence of two bromine atoms, a difluoromethyl group, and a hydroxyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol typically involves the bromination of a pyridine derivative followed by the introduction of the difluoromethyl group. One common method is the bromination of 4-(difluoromethyl)pyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine atoms and difluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-6-(difluoromethyl)pyridin-3-ol
- 3-Bromo-2-(difluoromethyl)pyridin-4-ol
- 3,5-Dibromo-2-(difluoromethyl)pyridin-4-ol
Uniqueness
2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine atoms and the difluoromethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds .
特性
分子式 |
C6H3Br2F2NO |
|---|---|
分子量 |
302.90 g/mol |
IUPAC名 |
2,6-dibromo-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Br2F2NO/c7-3-1-2(6(9)10)4(12)5(8)11-3/h1,6,12H |
InChIキー |
NOSZXSAKBCNCQW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Br)Br)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


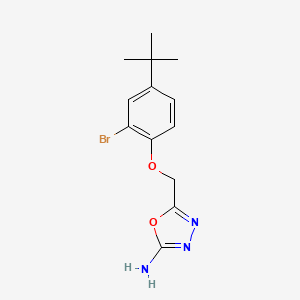
![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)

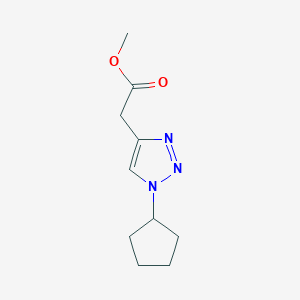
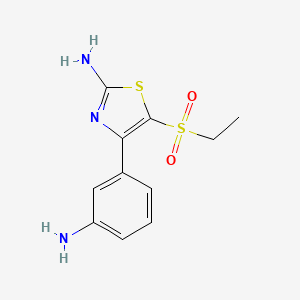
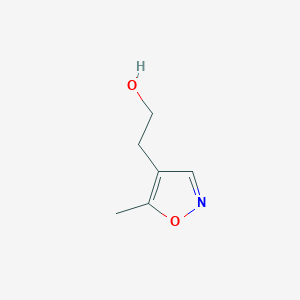
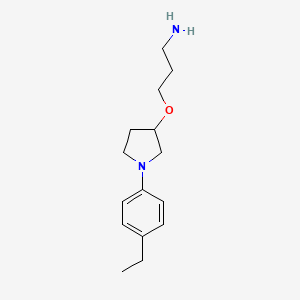
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)

![2-(2,3-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11778516.png)

![2-Bromo-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11778536.png)

![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile](/img/structure/B11778553.png)
